molecular formula C13H12ClNO4S3 B2538448 (E)-2-(5-(1-(4-chlorophenyl)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid CAS No. 880641-75-8

(E)-2-(5-(1-(4-chlorophenyl)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid

Cat. No. B2538448
CAS RN: 880641-75-8
M. Wt: 377.87
InChI Key: AGEFEAHBQBBTHY-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-(5-(1-(4-chlorophenyl)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid is a useful research compound. Its molecular formula is C13H12ClNO4S3 and its molecular weight is 377.87. The purity is usually 95%.
BenchChem offers high-quality (E)-2-(5-(1-(4-chlorophenyl)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-(5-(1-(4-chlorophenyl)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Rhodanine-3-acetic acid-based amides, esters, and derivatives, structurally related to the compound , have demonstrated significant antimicrobial properties. These derivatives were synthesized and evaluated against a panel of bacteria, mycobacteria, and fungi, showing promising activity, especially against mycobacteria. N-(4-Chlorophenyl)-2-[5-(2-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]acetamide was notably effective against Mycobacterium tuberculosis, indicating the potential of these compounds in treating bacterial and fungal infections (Krátký, Vinšová, & Stolaříková, 2017).

Anticancer and Antitumor Effects

Thioxothiazolidin-4-one derivatives, related to the compound under discussion, have been investigated for their anticancer and antiangiogenic activities in vivo. They were found to inhibit tumor growth and angiogenesis in mouse models, highlighting their potential as anticancer therapies. These compounds reduced tumor volume, cell number, and increased the life span of tumor-bearing mice while showing strong antiangiogenic effects (Chandrappa et al., 2010).

Corrosion Inhibition

Research involving quantum chemical and molecular dynamics simulation studies has explored the inhibition performances of thiazole and thiadiazole derivatives against the corrosion of iron. These studies predict the corrosion inhibition performances, highlighting the importance of structural elements present in the compound of interest for protecting metallic surfaces against corrosion (Kaya et al., 2016).

properties

IUPAC Name

2-[(5E)-5-[1-(4-chlorophenyl)ethylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO4S3/c1-8(9-2-4-10(14)5-3-9)11-12(16)15(13(20)21-11)6-7-22(17,18)19/h2-5H,6-7H2,1H3,(H,17,18,19)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGEFEAHBQBBTHY-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1C(=O)N(C(=S)S1)CCS(=O)(=O)O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\1/C(=O)N(C(=S)S1)CCS(=O)(=O)O)/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(5-(1-(4-chlorophenyl)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid

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